molecular formula C17H16ClN3O2S2 B2388196 N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252860-75-5

N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2388196
CAS No.: 1252860-75-5
M. Wt: 393.9
InChI Key: IKVIJUOFTHDYTJ-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine, a component of the compound , have demonstrated potent anticancer activity. This includes efficacy against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Crystal structures of related compounds have been analyzed to understand their molecular conformation and stability. This analysis includes examining the inclination of the pyrimidine ring to the benzene ring and identifying intramolecular hydrogen bonds (Subasri et al., 2016).

Inhibitory Effects on Enzymes

Compounds with a thieno[2,3-d]pyrimidine scaffold, similar to the compound , have shown dual inhibitory activities against enzymes like thymidylate synthase and dihydrofolate reductase. This indicates potential applications in cancer treatment (Gangjee et al., 2008).

Glutaminase Inhibition

Derivatives with similar chemical structures have been evaluated as inhibitors of kidney-type glutaminase (GLS), showing potential in cancer treatment by attenuating the growth of human lymphoma cells (Shukla et al., 2012).

Vibrational Spectroscopic Analysis

Vibrational spectroscopy has been used to characterize molecules structurally similar to the compound . This includes analyzing stereo-electronic interactions and studying the molecule's pharmacokinetic properties (Jenepha Mary et al., 2022).

Palladium Complexes

Research has been conducted on dinuclear palladium complexes involving ligands with structural similarities to the compound. This includes studying their reactivity and potential applications in coordination chemistry (Lozan et al., 2007).

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-3-21-16(23)15-12(7-8-24-15)19-17(21)25-9-13(22)20-14-10(2)5-4-6-11(14)18/h4-8H,3,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVIJUOFTHDYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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